

Application Note: Advanced Analytical Characterization of 5-Fluoro-1H-indazol-7-amine

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Compound of Interest

Compound Name: 5-Fluoro-1H-indazol-7-amine

CAS No.: 1352397-94-4

Cat. No.: B2932901

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Executive Summary & Introduction

5-Fluoro-1H-indazol-7-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. The indazole scaffold serves as a robust bioisostere for indole and purine ring systems. The strategic incorporation of a fluorine atom at the C5 position and a primary amine at the C7 position modulates the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity[1].

Rigorous analytical characterization of this compound is essential to confirm its structural identity, assess purity, and understand its tautomeric behavior in solution. This application note provides detailed, self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, emphasizing the causality behind specific experimental parameters.

Physicochemical Properties

Before initiating analytical workflows, it is critical to establish the baseline physicochemical properties of the analyte. The following quantitative data summarizes the fundamental

characteristics of **5-Fluoro-1H-indazol-7-amine**[2].

Property	Value
Chemical Name	5-Fluoro-1H-indazol-7-amine
CAS Number	1352397-94-4
Molecular Formula	C ₇ H ₆ FN ₃
Molecular Weight	151.14 g/mol
SMILES	<chem>FC1=CC2=C(NN=C2)C(N)=C1</chem>
Functional Groups	Primary Amine, Aryl Fluoride, Indazole Core
Storage Conditions	4°C, protect from light, keep dry

Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Rationale

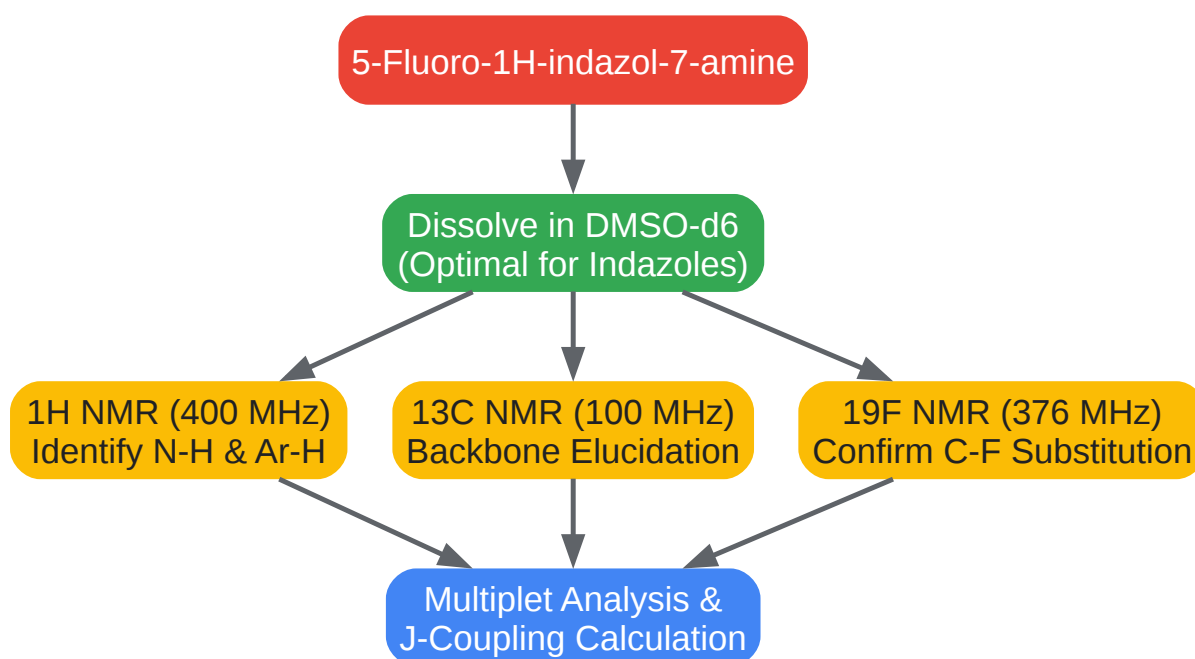
NMR spectroscopy is the definitive technique for the structural elucidation of fluoroindazoles. For **5-Fluoro-1H-indazol-7-amine**, ¹H, ¹³C, and ¹⁹F NMR are all requisite.

- **Solvent Selection:** The indazole N-H proton is highly exchangeable, and its chemical shift is highly concentration- and solvent-dependent. DMSO-d₆ is the solvent of choice because it disrupts intermolecular hydrogen bonding, providing sharper signals and allowing the observation of both the indazole N-H and the C7 primary amine (-NH₂) protons, which would otherwise exchange rapidly in protic solvents or broaden significantly in CDCl₃.
- **¹⁹F NMR Utility:** ¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio (yielding high sensitivity), and a wide chemical shift range that minimizes signal overlap[3]. It provides unambiguous confirmation of the C5 fluorine substitution without background interference.

Protocol: Quantitative ¹H, ¹³C, and ¹⁹F NMR

1. **Sample Preparation:** Accurately weigh 15–20 mg of **5-Fluoro-1H-indazol-7-amine**.
2. **Solvation:** Dissolve the compound in 0.6 mL of high-purity, anhydrous DMSO-d₆.

- Self-Validation Step: Ensure the solvent is strictly anhydrous (stored over molecular sieves). Water contamination will produce a broad peak at $\delta \sim 3.33$ ppm that can obscure the critical amine signals (typically resonating between δ 4.5–6.0 ppm). 3. Internal Standard (Optional for qNMR): For quantitative ^{19}F NMR, add a known mass of a fluorinated internal standard (e.g., 1,4-difluorobenzene or trifluorotoluene) that does not overlap with the expected analyte signal[3]. 4. Acquisition Parameters:
- ^1H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
- ^{13}C NMR (100 MHz): Acquire 1024 scans with a D1 of 2 seconds, utilizing standard proton decoupling.
- ^{19}F NMR (376 MHz): Acquire 64 scans. Critical: Avoid ^1H decoupling during ^{19}F acquisition to prevent Nuclear Overhauser Effect (NOE) distortions, which is essential for accurate peak integration and quantification[3]. 5. Data Processing: Apply an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for $^{13}\text{C}/^{19}\text{F}$ spectra prior to Fourier transformation. Phase and baseline correct the spectra manually.



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Caption: Decision tree and workflow for the NMR spectroscopic analysis of fluoroindazoles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Rationale

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is utilized to assess both the chromatographic purity and the exact mass of the compound[1]. The presence of the basic C7 primary amine and the indazole nitrogens makes the molecule highly amenable to positive ion mode (ESI+), yielding a strong $[M+H]^+$ precursor ion at m/z 152.1. The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose: it maintains a low pH to keep the amine protonated (enhancing solubility and peak shape on the hydrophobic C18 stationary phase) and provides the necessary protons for efficient gas-phase ionization in the ESI source[4].

Protocol: LC-MS Purity and Mass Determination

1. Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of Mobile Phase A and B. Filter the final solution through a 0.22 μm PTFE syringe filter to remove particulates[4]. 2.

Chromatographic Conditions:

- Column: C18 Reverse-Phase (e.g., 50 mm \times 2.1 mm, 1.8 μm particle size).
 - Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
 - Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
 - Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for a 2.0-minute re-equilibration.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 2 μL .
3. Mass Spectrometry Parameters:
- Ionization Mode: ESI Positive (ESI+).
 - Capillary Voltage: 3.0 kV.

- Desolvation Temperature: 350°C.
- Scan Range:m/z 100 to 500. 4. Self-Validation Step: Run a blank injection (50:50 A:B) prior to the sample sequence. This ensures the column is free of carryover from previous analyses and establishes a clean baseline for accurate Signal-to-Noise (S/N) calculation and purity integration[5].



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Caption: Workflow for the LC-MS analytical characterization of **5-Fluoro-1H-indazol-7-amine**.

Fourier-Transform Infrared (FTIR) Spectroscopy Causality & Rationale

FTIR spectroscopy is deployed to identify and verify the functional groups of the molecule in its solid state. A critical analytical challenge is distinguishing the primary amine (-NH₂) at the C7 position from the secondary amine (N-H) of the indazole ring. A primary amine typically exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3500–3300 cm⁻¹ region. In contrast, the indazole N-H shows a single, often broader band in the same vicinity due to extensive hydrogen bonding[5]. Furthermore, the C-F stretch will appear as a strong, sharp band in the 1400–1000 cm⁻¹ fingerprint region.

Protocol: Attenuated Total Reflectance (ATR) FTIR

1. Background Collection: Ensure the ATR crystal (diamond or ZnSe) is thoroughly cleaned with isopropanol and allowed to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
- Self-Validation Step: Inspect the background spectrum for any residual organic peaks (e.g., C-H stretches around 2900 cm⁻¹) before proceeding. A flat baseline is mandatory. 2. Sample Application: Place approximately 2–5 mg of the solid **5-Fluoro-1H-indazol-7-amine** directly onto the center of the ATR crystal. 3. Compression: Apply the pressure anvil to ensure intimate, uniform contact between the solid sample and the crystal. This physical contact is the primary determinant of a high signal-to-noise ratio in ATR-FTIR. 4. Acquisition: Collect

the sample spectrum using 32 scans at 4 cm^{-1} resolution. 5. Spectral Analysis: Identify the doublet N-H stretch for the C7 primary amine, the C=N/C=C aromatic stretches ($\sim 1600 \text{ cm}^{-1}$), and the diagnostic C-F stretch ($\sim 1250 \text{ cm}^{-1}$).

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